
3,5-Di-tert-butyl-N-formyl-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Di-tert-butyl-N-formyl-L-tyrosine is an organic compound with the molecular formula C18H27NO4. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis. The compound is characterized by the presence of two tert-butyl groups and a formyl group attached to the tyrosine backbone. This structural modification imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Di-tert-butyl-N-formyl-L-tyrosine typically involves the formylation of 3,5-di-tert-butyl-L-tyrosine. One common method is the Duff reaction, which uses hexamethylenetetramine and formic acid as reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Di-tert-butyl-N-formyl-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the formyl group to a hydroxyl group.
Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted tyrosine derivatives depending on the reagents used.
Applications De Recherche Scientifique
3,5-Di-tert-butyl-N-formyl-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of neurochemistry.
Mécanisme D'action
The mechanism of action of 3,5-Di-tert-butyl-N-formyl-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The tert-butyl groups provide steric hindrance, affecting the compound’s overall reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Di-tert-butylcatechol: A related compound with antioxidant properties.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Used in the synthesis of various ligands and catalysts.
3,5-Di-tert-butylsalicylaldehyde: Known for its antibacterial activity and use in preparing nickel complexes .
Uniqueness
3,5-Di-tert-butyl-N-formyl-L-tyrosine is unique due to the presence of both tert-butyl and formyl groups on the tyrosine backbone. This combination imparts distinct chemical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
67739-14-4 |
|---|---|
Formule moléculaire |
C18H27NO4 |
Poids moléculaire |
321.4 g/mol |
Nom IUPAC |
(2S)-3-(3,5-ditert-butyl-4-hydroxyphenyl)-2-formamidopropanoic acid |
InChI |
InChI=1S/C18H27NO4/c1-17(2,3)12-7-11(9-14(16(22)23)19-10-20)8-13(15(12)21)18(4,5)6/h7-8,10,14,21H,9H2,1-6H3,(H,19,20)(H,22,23)/t14-/m0/s1 |
Clé InChI |
JKXUDKFKDAPYBK-AWEZNQCLSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C[C@@H](C(=O)O)NC=O |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CC(C(=O)O)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


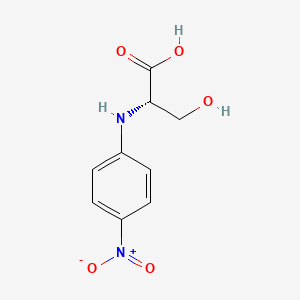
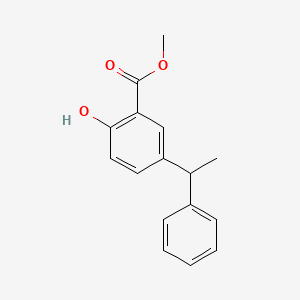
![2-Naphthalenesulfonic acid, 7-amino-4-hydroxy-8-[(3-sulfophenyl)azo]-](/img/structure/B14460024.png)

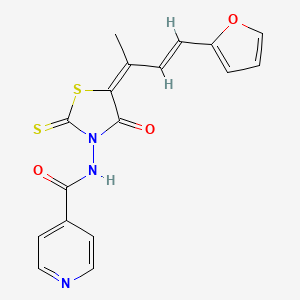
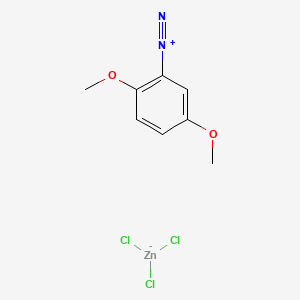

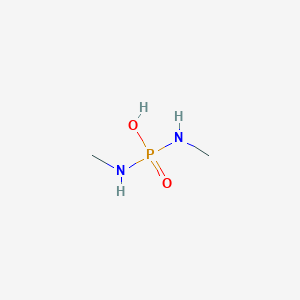
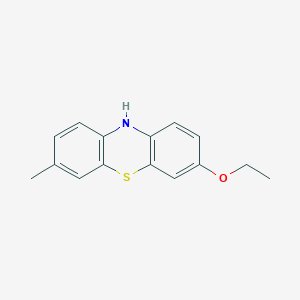
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![N-Methyl-N'-[3-(trifluoromethyl)phenyl]-N,N'-bis(trimethylsilyl)urea](/img/structure/B14460076.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)


